molecular formula C9H13N3O2S B2910479 N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide CAS No. 1252533-86-0

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide

Cat. No.: B2910479
CAS No.: 1252533-86-0
M. Wt: 227.28
InChI Key: VISCEWOYYMVEGD-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: is a chemical compound belonging to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide typically involves the following steps:

  • Formation of 4-methyl-1,3-thiazole-5-carboxylic acid: : This can be achieved by reacting appropriate precursors such as thiourea and chloroacetic acid under acidic conditions.

  • Activation of the carboxylic acid: : The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • Amide formation: : The activated acid chloride is then reacted with N,N-dimethylglycine to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the thiazole ring or the amide group.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Thiazolidines or other reduced derivatives.

  • Substitution: : Substituted thiazoles or amides.

Scientific Research Applications

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: has several scientific research applications:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections, inflammation, and cancer.

  • Biology: : The compound can serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Agriculture: : It may be used in the development of new pesticides or herbicides.

  • Material Science: : The compound's properties can be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.

Comparison with Similar Compounds

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: can be compared with other thiazole derivatives such as thiazolidine , thiazole-2-carboxylic acid , and thiazole-4-carboxylic acid . While these compounds share the thiazole ring structure, the presence of the N,N-dimethylglycine moiety in the target compound imparts unique chemical and biological properties.

List of Similar Compounds

  • Thiazolidine

  • Thiazole-2-carboxylic acid

  • Thiazole-4-carboxylic acid

  • 2-Aminothiazole

  • 4-Methylthiazole

Properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-6-8(15-5-11-6)9(14)10-4-7(13)12(2)3/h5H,4H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCEWOYYMVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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